

# Reactive Red 24 molecular weight and chemical formula.

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## Compound of Interest

Compound Name: Reactive Red 24

Cat. No.: B1143643

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## An In-depth Technical Guide to Reactive Red 24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Reactive Red 24**, alongside its applications in biological research. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this dye in their experimental workflows.

## Core Chemical and Physical Properties

**Reactive Red 24** is a single azo class reactive dye known for its vibrant red hue. It is widely used in the textile industry and has found increasing applications in biological and biomedical research as a fluorescent stain.<sup>[1][2]</sup> The key quantitative data for **Reactive Red 24** are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C <sub>26</sub> H <sub>17</sub> ClN <sub>7</sub> Na <sub>3</sub> O <sub>10</sub> S <sub>3</sub>	[2]
Molecular Weight	788.07 g/mol	[2]
CAS Registry Number	70210-20-7, 12238-00-5	[2]
Appearance	Red powder	
Water Solubility	60 g/L at 20°C100 g/L at 50°C	
LogP	-3.26 at 20°C	

Note: A related compound, **Reactive Red 24:1** (C.I. 18208:1), has a different molecular formula (C<sub>27</sub>H<sub>19</sub>ClN<sub>7</sub>Na<sub>3</sub>O<sub>10</sub>S<sub>3</sub>) and molecular weight (802.10 g/mol ).

## Applications in Research and Drug Development

**Reactive Red 24** serves as a multifunctional dye in biological experiments. Its utility spans from fundamental research to potential applications in clinical diagnostics. Key applications include:

- **Cellular Staining and Imaging:** The dye is used to observe and analyze cellular structures.
- **Biomolecule Tracking:** Its fluorescent properties allow for the tracking of biomolecules within a biological system.
- **Cell Viability Assays:** **Reactive Red 24** can be used to differentiate between live and dead cells. The dye is cell-impermeant and will only weakly stain the surface of live cells. However, in cells with compromised membranes (dead cells), the dye can enter and covalently bind to intracellular amine-containing proteins, resulting in a significantly brighter fluorescent signal.
- **Protein Interaction Studies:** As a reactive dye, it has the ability to bind to proteins, particularly those with affinities for nucleotides. This property can be exploited in protein purification techniques such as affinity chromatography.

The primary mechanism of action for its use in biological staining is the covalent linkage of the dye to free amine groups on proteins.

## Experimental Protocols

While a specific, standardized protocol for **Reactive Red 24** in cell-based assays is not readily available in the public domain, the following is a representative protocol for a typical amine-reactive viability dye that can be adapted for use with **Reactive Red 24**. It is crucial to perform a titration experiment to determine the optimal dye concentration for your specific cell type and experimental conditions.

### Protocol: Cell Viability Assay using an Amine-Reactive Dye

#### 1. Reagent Preparation:

- **Dye Stock Solution:** Reconstitute the lyophilized **Reactive Red 24** powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mg/mL). Mix well by vortexing.
- **Working Solution:** On the day of the experiment, prepare a series of dilutions of the stock solution in a protein-free buffer such as phosphate-buffered saline (PBS). It is critical to dilute the dye in a protein-free buffer to prevent non-specific reactions.

#### 2. Cell Preparation:

- Harvest cells and wash them once with PBS to remove any residual protein-containing media.
- Resuspend the cells in PBS at a concentration of  $1 \times 10^6$  cells/mL.
- For a positive control for dead cells, a portion of the cells can be heat-treated at 65°C for 1-2 minutes.

#### 3. Staining Procedure:

- Add the diluted dye working solution to the cell suspension at various concentrations to determine the optimal staining concentration.
- Incubate for 20-30 minutes at room temperature, protected from light.

- Wash the cells twice with a buffer containing protein (e.g., FACS buffer with 2% FBS) to quench any unbound reactive dye.

#### 4. (Optional) Fixation and Permeabilization:

- After staining, cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
- Following fixation, cells can be permeabilized if subsequent intracellular staining is required.

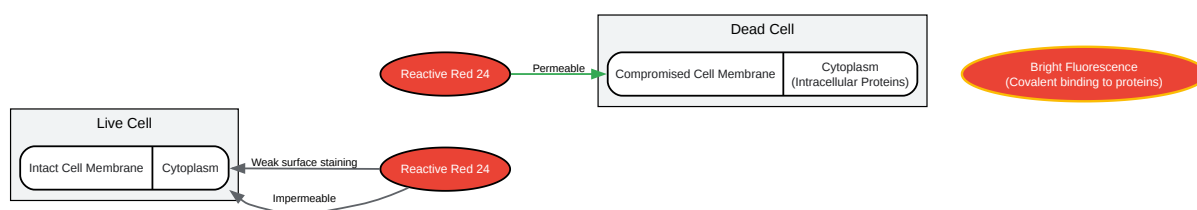
#### 5. Analysis:

- Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
- Acquire data using the appropriate laser and filter sets for the red fluorescence of the dye.

## Mandatory Visualizations

### Logical Relationship: Principle of Live/Dead Cell Discrimination

The following diagram illustrates the mechanism by which amine-reactive dyes like **Reactive Red 24** differentiate between live and dead cells.

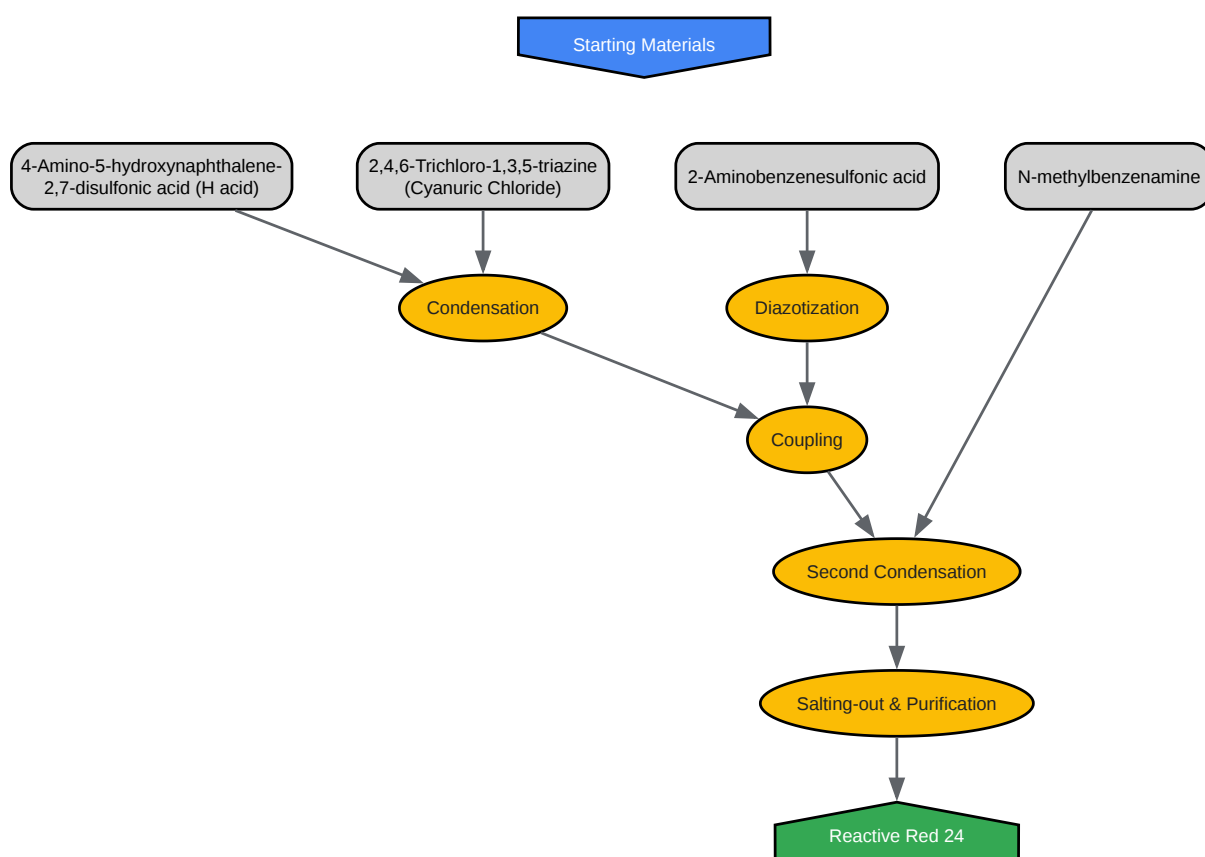


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Caption: Mechanism of cell viability assessment using **Reactive Red 24**.

## Experimental Workflow: Synthesis of Reactive Red 24

This diagram outlines the key steps in the manufacturing process of **Reactive Red 24**.



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Caption: Manufacturing workflow for the synthesis of **Reactive Red 24**.

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## References

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